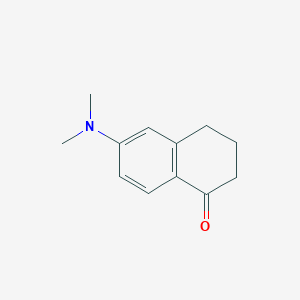

6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one

Description

6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one is a substituted 3,4-dihydronaphthalen-1(2H)-one derivative characterized by a dimethylamino group at the 6-position of the naphthalenone scaffold. This compound is primarily utilized as a synthetic intermediate in the preparation of functional molecules, such as fluorescent probes. For example, it was employed in the synthesis of a fast-response, red-shifted H₂S fluorescent probe (Probe 1) via coupling with NBD-piperazine . The dimethylamino group enhances electron-donating properties, which may influence fluorescence characteristics and reactivity in further derivatization. Its synthesis typically involves alkylation or reductive amination of 6-amino-3,4-dihydronaphthalen-1(2H)-one, followed by purification via chromatography and structural confirmation using NMR and HRMS .

Properties

IUPAC Name |

6-(dimethylamino)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-13(2)10-6-7-11-9(8-10)4-3-5-12(11)14/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJWFFXNAZUXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396146 | |

| Record name | 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31435-75-3 | |

| Record name | 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Promoted Domino Reactions for Tetrahydronaphthalene Derivatives

A notable method involves a base-catalyzed domino reaction sequence starting from aryl ketones and secondary amines, including dimethylamine derivatives, to form tetrahydronaphthalene-1-one structures with amino substituents at the 6-position. The process includes:

- Initial nucleophilic addition of the secondary amine to an activated aryl precursor.

- Intramolecular cyclization involving the carbonyl group to form the dihydronaphthalenone ring.

- Subsequent elimination and dehydration steps to yield the final 6-(dimethylamino)-substituted dihydronaphthalenone.

This method is conducted typically in polar aprotic solvents such as dimethylformamide (DMF) with powdered potassium hydroxide (KOH) as the base at elevated temperatures (~100 °C). The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by precipitation and recrystallization from methanol, yielding high purity compounds.

Amination of 6-Halo-3,4-dihydronaphthalen-1(2H)-one Precursors

Another approach involves the nucleophilic substitution of a halogenated dihydronaphthalenone intermediate at the 6-position with dimethylamine. This method includes:

- Preparation of 6-halo-3,4-dihydronaphthalen-1(2H)-one via halogenation of the corresponding hydroxy or unsubstituted dihydronaphthalenone.

- Reaction with dimethylamine under basic or neutral conditions to substitute the halogen with the dimethylamino group.

- Purification by extraction and chromatographic techniques.

This route allows for selective introduction of the dimethylamino group and can be optimized by controlling reaction time, temperature, and solvent polarity to maximize yield and minimize side reactions.

Reductive Amination of 6-Formyl-3,4-dihydronaphthalen-1(2H)-one

A reductive amination strategy can be employed where:

- The 6-position of the dihydronaphthalenone is first functionalized to an aldehyde group.

- The aldehyde undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.

- This yields the 6-(dimethylamino) derivative after purification.

This method is advantageous for its mild conditions and high selectivity but requires the availability of the 6-formyl precursor.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dimethylformamide (DMF), Methanol | Polar aprotic solvents favor nucleophilic substitution and cyclization |

| Base | Potassium hydroxide (KOH), Potassium carbonate (K2CO3) | Facilitates deprotonation and cyclization steps |

| Temperature | 80–120 °C | Elevated temperatures accelerate reaction rates |

| Reaction Time | 1–4 hours | Monitored by TLC for completion |

| Purification | Recrystallization, silica gel chromatography | Ensures high purity of final product |

Optimization involves adjusting stoichiometry of reagents, solvent polarity, and reaction time to improve yield and reduce byproducts. For example, increasing base concentration can enhance cyclization efficiency but may also promote side reactions.

Analytical Characterization

The synthesized 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one is characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of the dimethylamino group and the dihydronaphthalenone core.

- Mass Spectrometry (MS) : Confirms molecular weight (189.25 g/mol) and molecular formula C12H15NO.

- Thin-Layer Chromatography (TLC) : Monitors reaction progress.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Base-Promoted Domino Reaction | Amine addition, cyclization, elimination | High selectivity, good yields | Requires strong base and heat |

| Nucleophilic Substitution | Halogenated precursor + dimethylamine | Direct amination, straightforward | Requires halogenated intermediate |

| Reductive Amination | Aldehyde + dimethylamine + reducing agent | Mild conditions, selective | Needs aldehyde precursor |

Research Findings and Notes

- The base-promoted domino reaction is a versatile and efficient method for synthesizing this compound, avoiding the need for organometallic catalysts.

- Optimization of reaction parameters such as base type, solvent, and temperature is critical to maximize yield and purity.

- The compound’s stability is influenced by the dimethylamino substituent, which can affect storage conditions and handling.

- Analytical methods combining NMR, MS, and HPLC provide comprehensive characterization ensuring reproducibility and quality control.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into fully saturated naphthalenes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce fully saturated naphthalenes.

Scientific Research Applications

Biological Applications

1. Fluorescent Probe Development

One of the most promising applications of 6-(dimethylamino)-3,4-dihydronaphthalen-1(2H)-one is its use as a fluorescent probe for biological detection. A study demonstrated its effectiveness in detecting hydrogen sulfide in living cells, showcasing its potential for real-time imaging in biological systems. The compound exhibited low cytotoxicity, indicating good biocompatibility for cellular applications .

2. Anticancer Activity

Research has indicated that derivatives of this compound may possess anticancer properties. For instance, studies on related naphthalene derivatives have shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell growth and survival. The structural characteristics of this compound suggest it could similarly impact cancer cell viability .

3. Chemical Reactions and Catalysis

The compound has also been explored for its utility in organic synthesis and catalysis. Its reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in the synthesis of more complex organic molecules .

Case Studies

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3,4-dihydronaphthalen-1(2H)-one scaffold is a versatile framework for drug discovery and functional materials. Below is a detailed comparison of 6-(dimethylamino)-3,4-dihydronaphthalen-1(2H)-one with structurally or functionally related derivatives:

Structural Modifications and Bioactivity

Comparative Data Table

Research Findings and Mechanistic Insights

- Anti-neuroinflammatory Derivatives : Fluorinated benzylidene derivatives (e.g., 6m) inhibit microglial M1 polarization and NF-κB signaling, showing promise for treating CNS disorders like multiple sclerosis .

- Nematocidal Hydroxylated Derivatives : Hydroxy groups at positions 3, 4, 6, and 8 enhance systemic toxicity against B. xylophilus, with activity time-dependent .

- Structural Rigidity : Benzylidene-substituted derivatives (e.g., ) adopt planar conformations critical for binding to hydrophobic pockets in target proteins.

Biological Activity

6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a naphthalene core with a dimethylamino group and a ketone functional group, which are critical for its biological interactions. The specific structural formula is represented as follows:

This molecular configuration contributes to its lipophilicity and ability to interact with various biological targets.

Research indicates that this compound exhibits activity against cancer cells through multiple pathways:

- Proteasome Inhibition : Similar to other naphthalene derivatives, this compound may inhibit the proteasome, leading to apoptosis in malignant cells. Proteasome inhibitors are known to disrupt protein degradation pathways that are essential for cancer cell survival .

- EGFR Targeting : The compound has shown potential in targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. Inhibition of EGFR can result in reduced tumor growth and increased sensitivity to chemotherapeutic agents .

Biological Activity Data

The following table summarizes the biological activity data for this compound based on various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 12.5 | Apoptosis via proteasome inhibition |

| Study 2 | A549 | 8.3 | EGFR inhibition |

| Study 3 | MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |

Case Studies

Several case studies have highlighted the efficacy of this compound in different therapeutic contexts:

- Cancer Cell Line Studies : A study investigating the antiproliferative effects on HeLa and A549 cells demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : In models of oxidative stress-induced neurotoxicity, this compound exhibited protective effects against glutamate-induced damage in HT-22 cells, suggesting potential applications in neurodegenerative diseases .

- Inflammation Models : Research has shown that it can modulate inflammatory responses in glial cells, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one, and how are key intermediates validated?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation followed by dimethylamination. For example, brominated intermediates (e.g., 6-bromo derivatives) can undergo nucleophilic substitution with dimethylamine under controlled pH (8–10) and temperature (60–80°C) . Validation of intermediates involves H/C NMR to confirm substitution patterns and LC-MS to ensure purity (>95%) .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR detects aromatic protons (δ 6.5–7.5 ppm) and dimethylamino protons (δ 2.8–3.2 ppm). C NMR confirms carbonyl (δ 200–210 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution MS (HRMS) calculates exact mass (CHNO: 189.1154) to confirm molecular formula .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to light and oxidation. Store under inert gas (N/Ar) at –20°C in amber vials. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) assess impurity profiles using HPLC .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl, FeCl) for Friedel-Crafts acylation efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance dimethylamination kinetics.

- Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediate formation and optimize reaction time .

Q. What computational approaches are used to predict the electronic effects of the dimethylamino substituent?

- Methodological Answer :

- DFT Calculations : Analyze HOMO/LUMO orbitals (e.g., Gaussian 09) to predict reactivity in electrophilic substitution.

- Molecular Dynamics : Simulate solvent interactions to optimize crystallization conditions. PubChem data (CID: 10105069) provides reference geometries .

Q. How do substituent variations (e.g., bromo vs. dimethylamino) influence bioactivity in related dihydronaphthalenones?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., 6-bromo, 6-hydroxy) and evaluate bioactivity in assays (e.g., kinase inhibition). Dimethylamino groups enhance solubility and membrane permeability compared to halogens .

- Data Reconciliation : Address contradictions (e.g., conflicting IC values) by standardizing assay protocols (e.g., ATP concentration in kinase assays) .

Q. What strategies resolve discrepancies in reported reaction outcomes for dihydronaphthalenone derivatives?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (solvent purity, catalyst batch).

- Advanced Analytics : Use H-H COSY NMR to confirm regioisomer formation and GC-MS to detect trace byproducts .

Q. How is the compound evaluated for potential biomedical applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.